![molecular formula C8H9ClO2 B14684914 6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one CAS No. 35242-26-3](/img/structure/B14684914.png)
6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one is a chemical compound with the molecular formula C8H9ClO2 It is a chlorinated derivative of hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, featuring a unique bicyclic structure that includes a furan ring fused with a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one typically involves the chlorination of hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one. This can be achieved through various methods, including:
Direct Chlorination: Using chlorine gas or other chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position.
Substitution Reactions: Starting from a precursor compound that already contains a suitable leaving group, such as a hydroxyl or halide, and replacing it with a chlorine atom using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of chlorinating agent and reaction conditions would be optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxyl, amino, or alkoxy groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, potentially yielding hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one.
Oxidation Reactions: Oxidizing agents can be used to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxyl groups would yield hydroxy derivatives, while reduction would produce the dechlorinated parent compound.
Aplicaciones Científicas De Investigación
6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Material Science: Explored for its potential use in the development of novel materials with unique properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with cellular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would vary based on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
Similar Compounds
Hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one: The non-chlorinated parent compound, which serves as a precursor in the synthesis of the chlorinated derivative.
6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one: A hydroxylated derivative with different chemical and biological properties.
Uniqueness
6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one is unique due to the presence of the chlorine atom, which can significantly alter its reactivity and biological activity compared to its non-chlorinated and hydroxylated counterparts
Propiedades
Número CAS |
35242-26-3 |
|---|---|
Fórmula molecular |
C8H9ClO2 |
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
2-chloro-4-oxatricyclo[4.2.1.03,7]nonan-5-one |
InChI |
InChI=1S/C8H9ClO2/c9-6-3-1-4-5(2-3)8(10)11-7(4)6/h3-7H,1-2H2 |
Clave InChI |
UIRGCERYHLFSKK-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3C1C(C2Cl)OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Chlorophenyl)-1-[5-methyl-2-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B14684836.png)
![Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]-](/img/structure/B14684842.png)
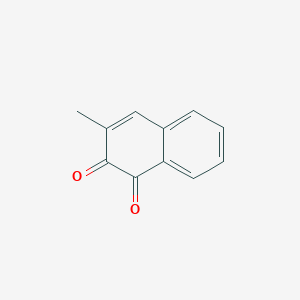
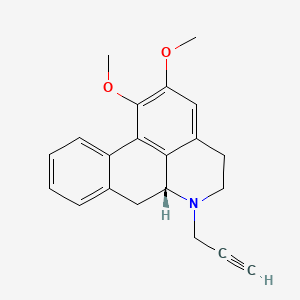
![13-Oxadispiro[5.0.5.1]tridecan-1-one](/img/structure/B14684853.png)

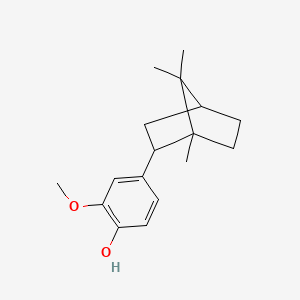
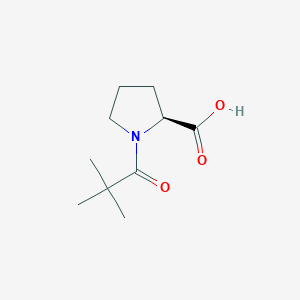
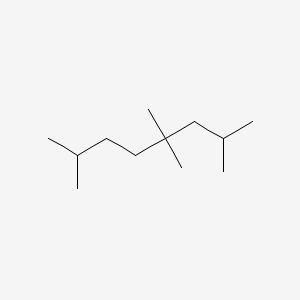
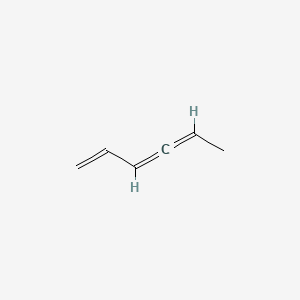



![1,2-Dimethoxy-4-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14684909.png)
